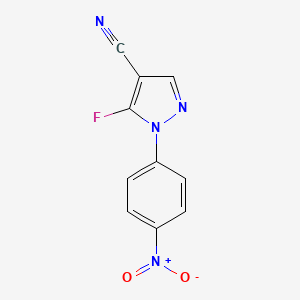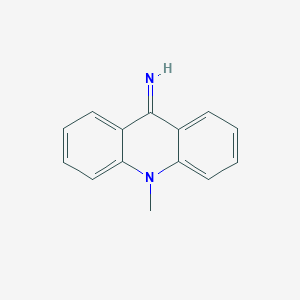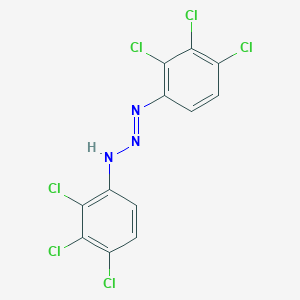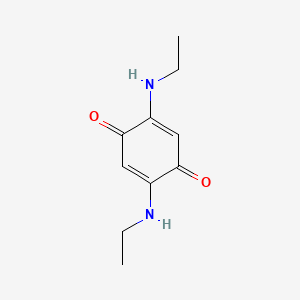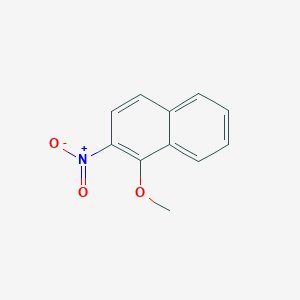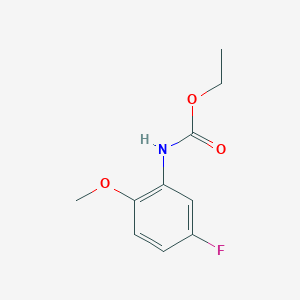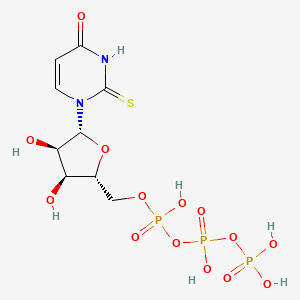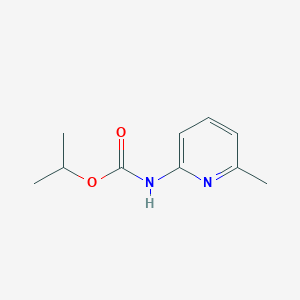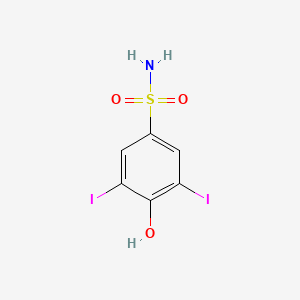
4-Hydroxy-3,5-diiodobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,5-diiodobenzenesulfonamide is an organic compound characterized by the presence of hydroxyl, diiodo, and sulfonamide functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-diiodobenzenesulfonamide typically involves the iodination of 4-hydroxybenzenesulfonamide. The process begins with the sulfonation of phenol to produce 4-hydroxybenzenesulfonamide, followed by iodination using iodine or iodinating agents under controlled conditions. The reaction is usually carried out in the presence of an oxidizing agent to facilitate the incorporation of iodine atoms into the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3,5-diiodobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to produce amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-3,5-diiodobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3,5-diiodobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The iodine atoms may enhance the compound’s reactivity and binding affinity to target molecules, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3,5-diiodobenzamide: Similar structure but with an amide group instead of a sulfonamide group.
4-Hydroxy-3,5-diiodobenzoic acid: Contains a carboxylic acid group instead of a sulfonamide group.
4-Hydroxy-3,5-diiodobenzyl alcohol: Features a hydroxyl group attached to a benzyl position.
Uniqueness
4-Hydroxy-3,5-diiodobenzenesulfonamide is unique due to the presence of both iodine atoms and a sulfonamide group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
2315-76-6 |
|---|---|
Fórmula molecular |
C6H5I2NO3S |
Peso molecular |
424.98 g/mol |
Nombre IUPAC |
4-hydroxy-3,5-diiodobenzenesulfonamide |
InChI |
InChI=1S/C6H5I2NO3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H,(H2,9,11,12) |
Clave InChI |
AJZNNQQBMCBVPG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1I)O)I)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)
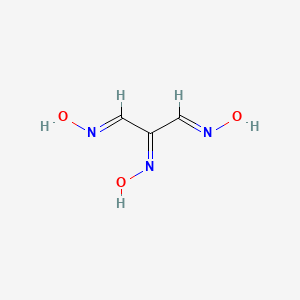
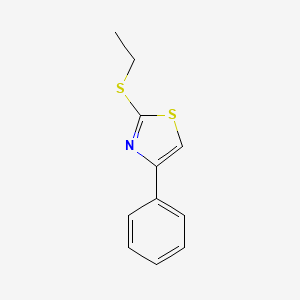
![2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B14750544.png)
